molecular formula C14H9F3N2S B12237621 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carbonitrile

2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B12237621
M. Wt: 294.30 g/mol
InChI Key: SJVWMVWTTGKXNA-UHFFFAOYSA-N
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Description

2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDINE-3-CARBONITRILE is a complex organic compound featuring a trifluoromethyl group, a phenyl ring, and a pyridine ring. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDINE-3-CARBONITRILE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to interact with intracellular targets and modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDINE-3-CARBONITRILE is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C14H9F3N2S

Molecular Weight

294.30 g/mol

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C14H9F3N2S/c15-14(16,17)12-5-1-3-10(7-12)9-20-13-11(8-18)4-2-6-19-13/h1-7H,9H2

InChI Key

SJVWMVWTTGKXNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=CC=N2)C#N

Origin of Product

United States

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